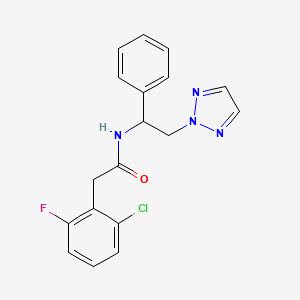

2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Description

2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, including a triazole ring, phenyl groups, and halogenated phenyl rings, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O/c19-15-7-4-8-16(20)14(15)11-18(25)23-17(12-24-21-9-10-22-24)13-5-2-1-3-6-13/h1-10,17H,11-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVYQUCGJQVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Halogenation of Phenyl Rings:

Amide Bond Formation: The final step involves coupling the triazole-containing intermediate with a halogenated phenyl acetic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or phenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The halogenated phenyl rings can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

Oxidation: Formation of hydroxylated or ketone derivatives

Reduction: Formation of reduced amine or alcohol derivatives

Substitution: Formation of substituted phenyl derivatives with new functional groups

Chemistry:

Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.

Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activity or protein interactions.

Drug Development: Its structural motifs make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry:

Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and halogenated phenyl groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound may also interfere with cellular processes by modulating signal transduction pathways or altering gene expression.

Comparison with Similar Compounds

- 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

- 2-(2-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

- 2-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Comparison: Compared to its analogs, 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide exhibits unique properties due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and binding affinity in biological systems, making it a more potent compound in certain applications. Additionally, the combination of these halogens can influence the compound’s physicochemical properties, such as solubility and stability, compared to its mono-halogenated counterparts.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological applications. Its unique combination of functional groups, including a triazole ring and halogenated phenyl groups, enhances its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with molecular targets, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound indicates a sophisticated arrangement of atoms that contributes to its biological properties. The presence of chlorine and fluorine atoms on the phenyl ring is particularly significant as these halogens can influence the compound's reactivity and binding affinity in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C18H16ClFN4O |

| Molecular Weight | 358.8 g/mol |

| Functional Groups | Triazole ring, halogenated phenyl groups, acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exhibit inhibitory effects on enzymes or receptors involved in various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, molecular docking studies suggest that it forms hydrogen bonds and hydrophobic interactions with target proteins.

- Signal Transduction Modulation : By interacting with cellular receptors, the compound may alter signal transduction pathways, impacting gene expression and cellular responses.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various biological targets. For example:

- Antiviral Activity : In vitro assays have shown that the compound exhibits significant antiviral activity against certain viruses by inhibiting viral replication processes.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Experimental results indicated that it significantly reduced the expression levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell cultures.

- Cytotoxicity Assays : Cytotoxicity was assessed using the MTT assay on different cancer cell lines. Results indicated that the compound has selective cytotoxic effects at certain concentrations while maintaining low toxicity in normal cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Cancer Cells : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds that also contain triazole moieties:

| Compound | Activity | Notes |

|---|---|---|

| Compound A | Moderate antiviral | Lacks halogen substitution |

| Compound B | Strong anti-inflammatory | Similar triazole structure but different substituents |

| This compound | High antiviral & anti-inflammatory | Enhanced activity due to dual halogenation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.